

Introduction: The Unseen Architect in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: *4-(4-Hydroxyphenyl)-4-oxobutanoic acid*

Cat. No.: *B188951*

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In the landscape of medicinal chemistry, the value of a molecule is often defined not by its intrinsic therapeutic activity, but by its potential as a foundational scaffold for complex drug candidates. **4-(4-Hydroxyphenyl)-4-oxobutanoic acid**, identified by CAS Number 56872-39-0, is a quintessential example of such a cornerstone intermediate. While not a therapeutic agent itself, its unique trifunctional architecture—comprising a phenolic hydroxyl group, a ketone, and a carboxylic acid—renders it an exceptionally versatile building block.

This guide provides a comprehensive technical overview of **4-(4-Hydroxyphenyl)-4-oxobutanoic acid** for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of properties to explore the causality behind its synthetic routes, the logic of its analytical validation, and its pivotal role in the synthesis of significant pharmaceutical compounds, most notably the antioxidant and anti-inflammatory agent, Succinobucol.

Physicochemical Properties & Analytical Characterization

The utility of **4-(4-Hydroxyphenyl)-4-oxobutanoic acid** stems directly from its chemical structure. The aromatic ring provides a rigid core, while the three distinct functional groups offer multiple, orthogonal handles for chemical modification. The phenolic hydroxyl is a key site for etherification or esterification, the ketone can undergo various carbonyl reactions, and the carboxylic acid is readily available for amide bond formation or esterification.

Core Properties

A summary of the fundamental physicochemical properties is presented below, providing a foundational dataset for laboratory use.

Property	Value	Reference
CAS Number	56872-39-0	[1]
Molecular Formula	C ₁₀ H ₁₀ O ₄	[2]
Molecular Weight	194.19 g/mol	[1][2]
Appearance	Yellow to Brown Solid	
Synonyms	3-(4-Hydroxybenzoyl)propionic acid, 4-(4-hydroxyphenyl)-4-oxobutyric acid	[1][3]
InChI Key	QKDLXQWEBIYZSS-UHFFFAOYSA-N	

Analytical Validation: A Self-Validating Protocol System

Ensuring the identity and purity of this intermediate is critical for the success of subsequent synthetic steps. A multi-pronged analytical approach provides a self-validating system, where each technique corroborates the findings of the others.

- Rationale: HPLC with UV detection is a robust method for quantifying the purity of aromatic compounds. The phenolic and benzoyl chromophores in the molecule allow for sensitive detection.[4] This protocol establishes a baseline for purity, essential for stoichiometric calculations in downstream reactions.
- Methodology:
 - System: A standard HPLC system with a UV/Vis or Diode-Array Detector (DAD).
 - Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[5]

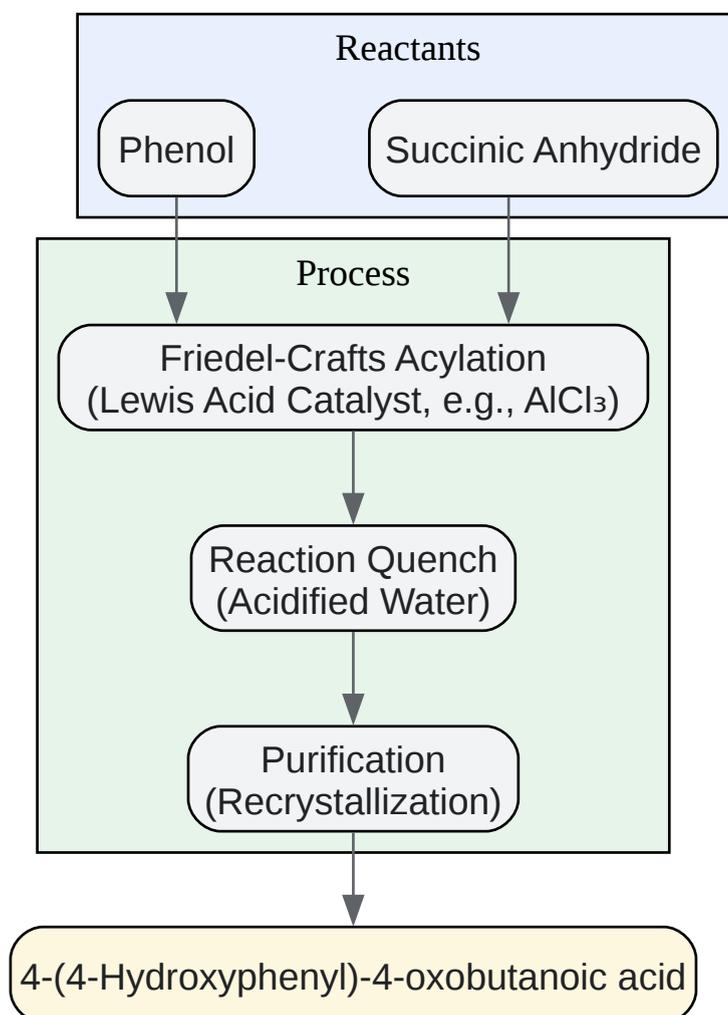
- Mobile Phase: A gradient elution is employed for optimal separation of the main analyte from potential impurities.
 - Solvent A: 0.1% Formic Acid in Water
 - Solvent B: 0.1% Formic Acid in Acetonitrile
- Gradient Program:
 - 0-2 min: 95% A, 5% B
 - 2-15 min: Linear gradient to 5% A, 95% B
 - 15-18 min: Hold at 5% A, 95% B
 - 18-20 min: Return to 95% A, 5% B and equilibrate.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 275 nm.
- Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
- Analysis: Purity is determined by the area percentage of the principal peak relative to the total peak area.
- Rationale: While HPLC confirms purity, it does not definitively prove identity. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, and Mass Spectrometry (MS) confirms the molecular weight.
- Methodology (¹H NMR):
 - Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is suitable due to its ability to dissolve the compound and show the exchangeable acidic and phenolic protons.
 - Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

- Expected Signals:
 - ~12.1 ppm: A broad singlet corresponding to the carboxylic acid proton (COOH).
 - ~10.2 ppm: A broad singlet for the phenolic proton (OH).
 - ~7.8 ppm: A doublet (2H) for the aromatic protons ortho to the carbonyl group.
 - ~6.9 ppm: A doublet (2H) for the aromatic protons meta to the carbonyl group.
 - ~3.2 ppm: A triplet (2H) for the methylene group adjacent to the carbonyl (-CO-CH₂-).
 - ~2.6 ppm: A triplet (2H) for the methylene group adjacent to the carboxylic acid (-CH₂-COOH).
- Methodology (LC-MS):
 - System: Couple the HPLC system described above to a mass spectrometer.
 - Ionization: Electrospray ionization (ESI) in negative ion mode is ideal for this compound due to the presence of acidic protons.
 - Expected Ion: The primary ion observed will be the deprotonated molecule [M-H]⁻ at an m/z of approximately 193.05.

Synthesis and Purification: The Friedel-Crafts Approach

The most logical and industrially scalable synthesis of **4-(4-Hydroxyphenyl)-4-oxobutanoic acid** is via the Friedel-Crafts acylation of phenol with succinic anhydride.^[6] This electrophilic aromatic substitution reaction is a classic and efficient method for forming the key carbon-carbon bond between the aromatic ring and the acyl group.

Synthetic Workflow



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Caption: Synthetic workflow for **4-(4-Hydroxyphenyl)-4-oxobutanoic acid**.

Detailed Synthesis Protocol

- Rationale:** The use of a Lewis acid catalyst, such as aluminum chloride (AlCl_3), activates the succinic anhydride, making it a potent electrophile. The reaction is typically performed in a solvent that can also act as a complexing agent for the catalyst. The para- substitution on the phenol ring is favored due to the ortho,para-directing nature of the hydroxyl group and steric hindrance at the ortho position.
- Methodology:**

- Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).
- Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (2.5 equivalents) and a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane). Cool the suspension to 0-5 °C in an ice bath.
- Reactant Addition: Dissolve succinic anhydride (1.1 equivalents) in the solvent and add it dropwise to the AlCl₃ suspension while maintaining the low temperature.
- Phenol Addition: Dissolve phenol (1.0 equivalent) in the solvent and add it slowly via the dropping funnel. The reaction is exothermic, and the temperature should be carefully controlled.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction progress by TLC or HPLC.
- Quenching: Cool the reaction mixture back to 0-5 °C and slowly and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and precipitates the crude product.
- Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.
- Purification: The crude product can be effectively purified by recrystallization from an appropriate solvent system, such as aqueous ethanol, to yield the final product as a crystalline solid.

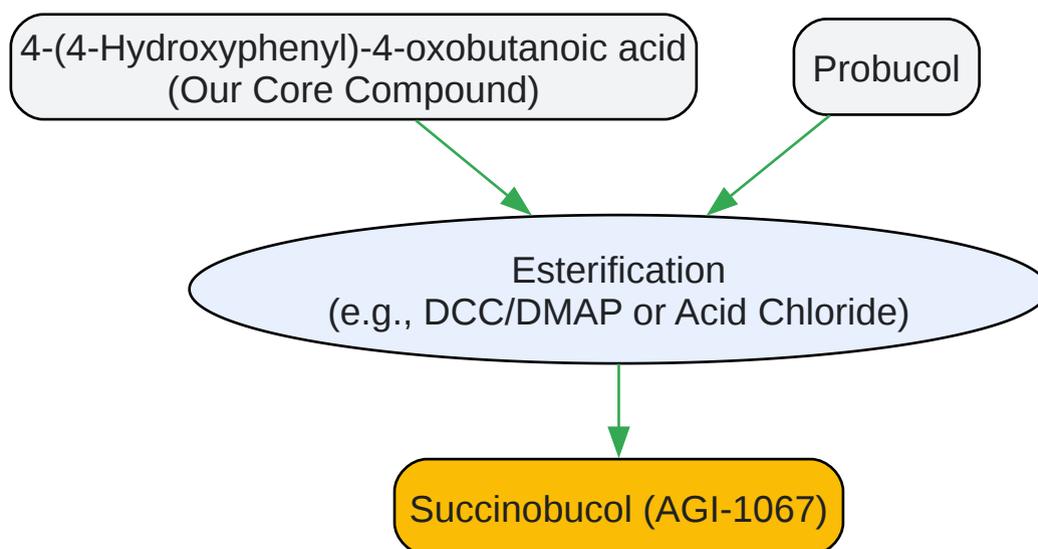
Keystone Application: The Synthesis of Succinobucol

The primary significance of **4-(4-Hydroxyphenyl)-4-oxobutanoic acid** in modern drug development is its role as a direct precursor to Succinobucol (AGI-1067). Succinobucol is a derivative of the older lipid-lowering agent Probucol, designed to possess enhanced antioxidant

and anti-inflammatory properties for the treatment of atherosclerosis.[7][8] It has undergone extensive clinical trials to evaluate its efficacy in reducing cardiovascular events.[7][9]

Succinobucol Synthesis Pathway

The synthesis involves a straightforward esterification reaction, where the carboxylic acid of **4-(4-Hydroxyphenyl)-4-oxobutanoic acid** is coupled with one of the hindered phenolic hydroxyl groups of Probuticol.



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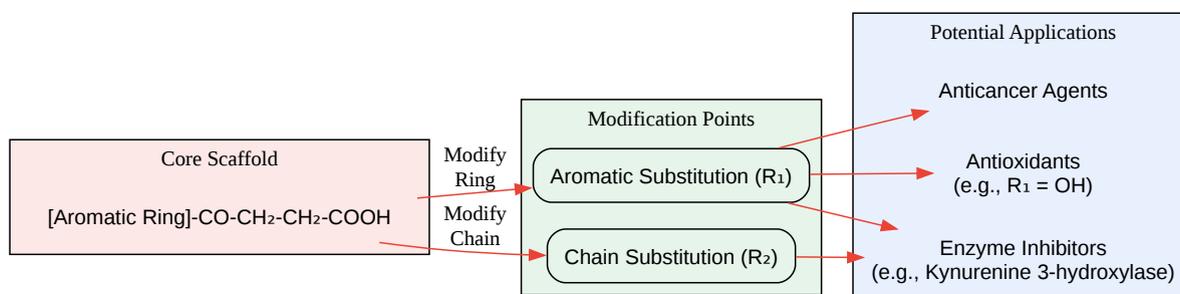
Caption: Conversion of the core intermediate to Succinobucol.

This transformation highlights the utility of our core compound's bifunctional nature. The carboxylic acid is selectively reacted while the phenolic hydroxyl remains, contributing to the final antioxidant properties of Succinobucol. The resulting drug molecule combines the lipid-modulating scaffold of Probuticol with a succinate linker and a terminal phenolic antioxidant moiety, a design intended to target multiple pathways in atherosclerosis.[10][11]

Broader Potential as a Pharmaceutical Scaffold

Beyond Succinobucol, the 4-phenyl-4-oxobutanoic acid framework is a validated scaffold for targeting other biological systems. By modifying the substituents on the phenyl ring and the butanoic acid chain, medicinal chemists can explore a wide chemical space. For instance, derivatives of this core structure have been synthesized and evaluated as potent inhibitors of

Kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases.[12][13] This demonstrates that the core compound is not a "one-trick pony" but a versatile platform for generating novel therapeutic candidates.



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Caption: Versatility of the 4-aryl-4-oxobutanoic acid scaffold.

Conclusion

4-(4-Hydroxyphenyl)-4-oxobutanoic acid (CAS: 56872-39-0) represents a powerful tool in the arsenal of the drug development professional. Its value is unlocked through a deep understanding of its synthesis, characterization, and strategic application. From its efficient production via Friedel-Crafts chemistry to its critical role in constructing advanced drug candidates like Succinobucol, this intermediate serves as a testament to the principle that the most crucial components in complex syntheses are often the elegantly functionalized, well-characterized building blocks. As research continues to explore new therapeutic targets, the inherent versatility of this scaffold ensures its continued relevance in the discovery of next-generation medicines.

References

- Giordani, A., et al. (1998). 4-Phenyl-4-oxo-butanoic Acid Derivatives Inhibitors of Kynurenine 3-hydroxylase. *Bioorganic & Medicinal Chemistry Letters*, 8(20), 2907-12. [[Link](#)]

- Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [[Link](#)]
- Schmalz, B., et al. (2016). Operationally Simple and Selective One-Pot Synthesis of Hydroxyphenones: A Facile Access to SNARF Dyes. *Synlett*, 27(04), 646-650. [[Link](#)]
- Tardif, J. C. (2009). Succinobucol: review of the metabolic, antiplatelet and cardiovascular effects. *Expert Opinion on Investigational Drugs*, 18(4), 531-9. [[Link](#)]
- Semantic Scholar. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. [[Link](#)]
- Tardif, J. C., et al. (2008). Effects of the antioxidant succinobucol (AGI-1067) on human atherosclerosis in a randomized clinical trial. *Atherosclerosis*, 197(1), 490-6. [[Link](#)]
- Al-Hussain, S. A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. *Molecules*, 29(13), 3128. [[Link](#)]
- Giedraitis, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. *Antibiotics*, 13(2), 193. [[Link](#)]
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its process related impurities. *Pharmacia*, 69(1), 167-172. [[Link](#)]
- Doggrell, S. A. (2002). Experimental and clinical studies show that the probucol derivative AGI-1067 prevents vascular growth. *Expert Opinion on Investigational Drugs*, 11(12), 1855-63. [[Link](#)]

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Sources

- 1. [echemi.com](https://www.echemi.com) [[echemi.com](https://www.echemi.com)]
- 2. 4-(4-hydroxyphenyl)-4-oxobutanoic acid - CAS:56872-39-0 - Abovchem [[abovchem.com](https://www.abovchem.com)]
- 3. 4-(4-Hydroxyphenyl)-4-oxobutanoic acid - Career Henan Chemical Co. % [[coreychem.com](https://www.coreychem.com)]
- 4. [pdf.benchchem.com](https://www.pdf.benchchem.com) [[pdf.benchchem.com](https://www.pdf.benchchem.com)]
- 5. [public.pensoft.net](https://www.public.pensoft.net) [[public.pensoft.net](https://www.public.pensoft.net)]
- 6. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 7. Succinobucol: review of the metabolic, antiplatelet and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Succinobucol | Reactive Oxygen Species | Antioxidant | TargetMol [[targetmol.com](https://www.targetmol.com)]
- 9. Effects of the antioxidant succinobucol (AGI-1067) on human atherosclerosis in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [caymanchem.com](https://www.caymanchem.com) [[caymanchem.com](https://www.caymanchem.com)]
- 11. Experimental and clinical studies show that the probucol derivative AGI-1067 prevents vascular growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. | Semantic Scholar [[semanticscholar.org](https://www.semanticscholar.org)]
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